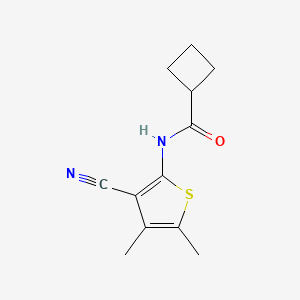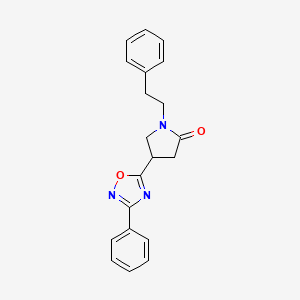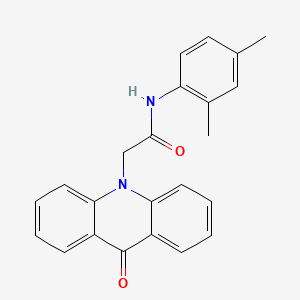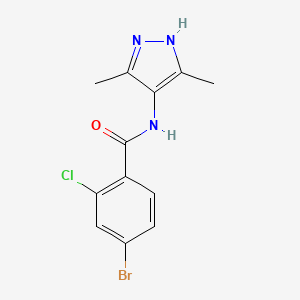
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide, also known as CTB, is a small molecule that has gained attention in the scientific research community due to its potential therapeutic applications. This molecule has been studied extensively for its ability to modulate the activity of certain proteins, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide is not fully understood, but it is thought to involve the modulation of protein activity through the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme protein kinase C, which is involved in a variety of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on protein activity, this compound has also been shown to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential therapeutic applications in a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide is its relatively simple synthesis method, which makes it accessible to researchers studying its potential therapeutic applications. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the further investigation of its potential therapeutic applications in a variety of diseases. Additionally, research on the mechanism of action of this compound may reveal new insights into the fundamental processes that govern protein activity in cells.
Méthodes De Synthèse
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide involves a series of chemical reactions that begin with the preparation of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid. This acid is then converted to its corresponding acid chloride, which is subsequently reacted with cyclobutylamine to form the final product, this compound.
Applications De Recherche Scientifique
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide has been shown to have a variety of potential therapeutic applications, including the treatment of cancer, Alzheimer's disease, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of certain tumor cells by modulating the activity of specific proteins. In Alzheimer's disease research, this compound has been shown to have neuroprotective effects by reducing the accumulation of amyloid-beta plaques in the brain.
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7-8(2)16-12(10(7)6-13)14-11(15)9-4-3-5-9/h9H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXIBBMELQDLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7558264.png)
![1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558287.png)
![4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558295.png)

![1-[2-[(4-Oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7558309.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558327.png)
![2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7558330.png)
![[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)
![6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B7558334.png)
![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B7558347.png)

